Hydrogen-Bond Donor Count and Lipophilicity: 3-(4-Chlorophenoxy)-1-propanol vs Chlorphenesin
3-(4-Chlorophenoxy)-1-propanol possesses exactly one hydrogen-bond donor (the primary -OH) and a computed logP of 2.1 . In contrast, chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol, CAS 104-29-0) contains two hydroxyl groups (2 HBD) and exhibits an experimentally measured logP of 1.23 at 23°C . The single-HBD architecture of the target compound confers a 0.87 logP unit increase, corresponding to approximately 7.4-fold higher partition coefficient favoring the organic phase. This differential directly impacts passive membrane permeability and the ability to form ester or carbamate prodrugs without competing diol side reactions.
| Evidence Dimension | Lipophilicity (logP) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | logP = 2.10; HBD = 1; Molecular weight = 186.63 g/mol |
| Comparator Or Baseline | Chlorphenesin: logP = 1.23 (23°C); HBD = 2; Molecular weight = 202.63 g/mol |
| Quantified Difference | ΔlogP = +0.87 (7.4× higher partition); ΔHBD = -1 |
| Conditions | Computed logP (Chemsrc) vs experimental shake-flask logP (ChemicalBook, 23°C) |
Why This Matters
For procurement decisions in prodrug synthesis or formulation design, the single primary hydroxyl avoids competing diol reactivity and provides a predictable conjugation handle, while the higher logP favors passive cellular permeability compared to the more hydrophilic chlorphenesin.
